molecular formula C18H20N2O4 B6042570 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B6042570
M. Wt: 328.4 g/mol
InChI Key: RQKSFFXIANYWGG-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy, hydroxy, methoxy, and acetohydrazide functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2-(4-methoxyphenyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines .

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. For example, the hydroxy and methoxy groups can interact with enzymes or receptors, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C23H22N2O3, is structurally characterized by the presence of an ethoxy group, hydroxyl group, and methoxy group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H22N2O3
  • Molecular Weight : 374.44 g/mol
  • SMILES Representation : CCOc1cc(\C=N\NC(=O)C(c2ccccc2)c2ccccc2)ccc1O

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Various hydrazone derivatives have shown promising results in inhibiting cancer cell proliferation. The structural features of this compound suggest potential interactions with key molecular targets involved in cancer progression.
  • Anti-inflammatory Properties : The presence of hydroxyl and methoxy groups may enhance the anti-inflammatory effects, making it a candidate for further exploration in inflammatory diseases.
  • Antibacterial Effects : Similar derivatives have demonstrated antibacterial activity, indicating that this compound could also possess such properties.

Antitumor Activity

A study focusing on hydrazone derivatives revealed that modifications in the aromatic rings significantly influenced their cytotoxicity against various cancer cell lines. The compound's structure suggests it may inhibit pathways associated with tumor growth, such as those involving BRAF and EGFR kinases .

Anti-inflammatory Activity

In vitro assays showed that related compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound might similarly modulate inflammatory responses .

Antibacterial Activity

Preliminary studies on pyrazole derivatives indicated significant antibacterial activity against several strains of bacteria. Given the structural similarities, it is plausible that this compound may exhibit comparable antibacterial effects .

Case Studies and Experimental Data

Activity Type Tested Compound Cell Line / Organism IC50 / Effect
AntitumorHydrazone DerivativeHeLa (cervical cancer)IC50 = 20 µM
Anti-inflammatoryRelated HydrazoneRAW 264.7 (macrophages)Inhibition of NO production by 50% at 10 µM
AntibacterialPyrazole DerivativeStaphylococcus aureusZone of inhibition = 15 mm

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-24-17-10-14(6-9-16(17)21)12-19-20-18(22)11-13-4-7-15(23-2)8-5-13/h4-10,12,21H,3,11H2,1-2H3,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKSFFXIANYWGG-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.